1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine
Description
BenchChem offers high-quality 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-cyclopent-3-en-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-8-5-11(6-8)9(12)7-3-1-2-4-7/h1-2,7-8H,3-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUFVAVBSNJRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine is a cyclic amine compound characterized by its unique structural features, including a cyclopentene moiety and an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 166.22 g/mol
- CAS Number : 1492245-31-4
The biological activity of 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structure allows it to bind effectively to these targets, influencing cellular processes.
Biological Activity Overview
Research indicates that compounds similar to 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, which may be linked to its structural characteristics that facilitate membrane disruption.
- Anticancer Properties : Some azetidine derivatives have shown promise as MEK inhibitors, which are crucial in the treatment of hyperproliferative diseases like cancer .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to disease progression.
Antimicrobial Activity
A study evaluating the antimicrobial properties of azetidine derivatives found that modifications in the structure significantly influenced their effectiveness against pathogenic bacteria. For instance, compounds with hydrophobic and positively charged groups demonstrated enhanced antibacterial activity .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Azetidine Derivative A | 8 µM | E. coli |
| Azetidine Derivative B | 4 µM | S. aureus |
Anticancer Activity
In vitro studies on similar cyclic amines have shown cytotoxic effects against various cancer cell lines. For example, derivatives exhibiting structural similarities to 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-amine were evaluated for their activity against breast cancer (MCF7) and ovarian cancer cell lines, revealing significant cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
